molecular formula C20H33NO6 B4005350 N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4005350
M. Wt: 383.5 g/mol
InChI Key: MZPRGQUEKDIYRT-UHFFFAOYSA-N
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Description

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a methoxy group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy and methoxy intermediates. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is often carried out under mild conditions using sodium or potassium hydride as a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product. Industrial methods often focus on minimizing waste and maximizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The amine group can act as a nucleophile, facilitating various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine
  • N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-ethoxypropan-1-amine
  • N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-2-amine

Uniqueness

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.C2H2O4/c1-15-9-6-10-16(18(2,3)4)17(15)21-14-8-12-19-11-7-13-20-5;3-1(4)2(5)6/h6,9-10,19H,7-8,11-14H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPRGQUEKDIYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
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N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
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N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 4
N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 5
N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

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